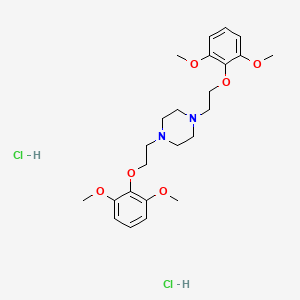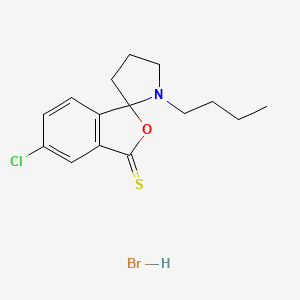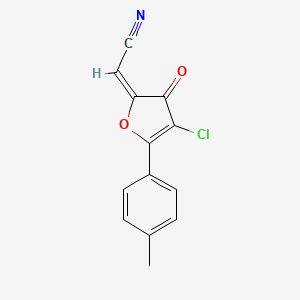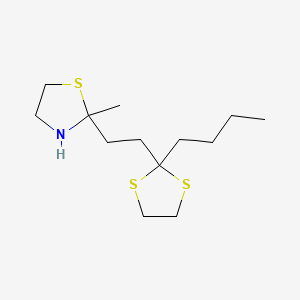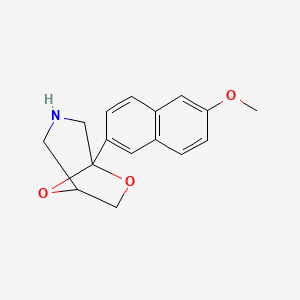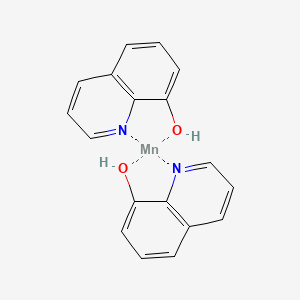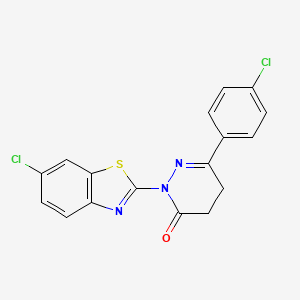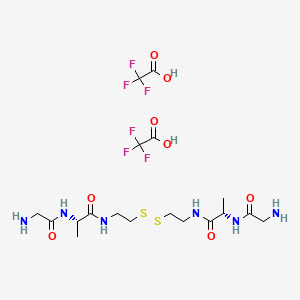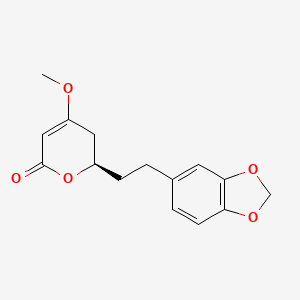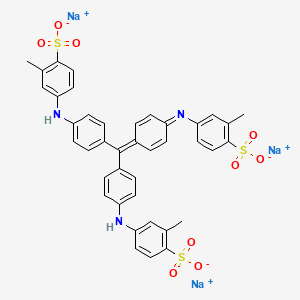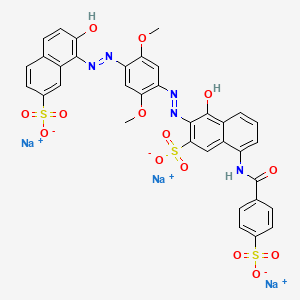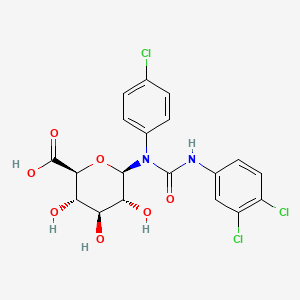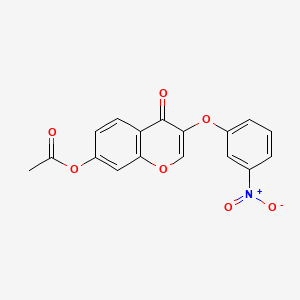
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an acetyloxy group at the 7th position and a 3-nitrophenoxy group at the 3rd position on the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor.
Acetylation: The 7th position of the benzopyran ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The 3rd position is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Phenoxy Substitution: Finally, the nitro group is substituted with a 3-nitrophenoxy group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzopyran-4,7-dione derivatives.
Reduction: Formation of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-aminophenoxy)-.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 7-(hydroxy)-3-(3-nitrophenoxy)-: Similar structure but with a hydroxy group instead of an acetyloxy group.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-nitrophenoxy)-: Similar structure but with a nitro group at the 4th position of the phenoxy ring.
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-nitrophenoxy)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
137988-19-3 |
|---|---|
Molecular Formula |
C17H11NO7 |
Molecular Weight |
341.27 g/mol |
IUPAC Name |
[3-(3-nitrophenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H11NO7/c1-10(19)24-13-5-6-14-15(8-13)23-9-16(17(14)20)25-12-4-2-3-11(7-12)18(21)22/h2-9H,1H3 |
InChI Key |
VHEVRRUDRNGITC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


